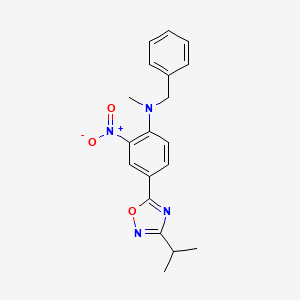
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique chemical structure and properties, which make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have an impact on the functioning of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline are still being studied. However, studies have suggested that this compound may have an impact on the activity of certain enzymes and neurotransmitters, which may be responsible for its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It also has a unique chemical structure and properties, which make it suitable for a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline. One direction is to further explore its potential use as an anticancer agent and its mechanism of action. Another direction is to study its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to explore its potential use in agriculture and material science. Finally, the toxicity of this compound needs to be further studied to determine its safety for use in various applications.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline involves the reaction of benzylamine, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, and 2-nitro-4-methylbenzenediazonium tetrafluoroborate in the presence of a base such as triethylamine. The reaction yields N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline as a yellow solid with a high yield and purity.
Applications De Recherche Scientifique
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-20-19(26-21-18)15-9-10-16(17(11-15)23(24)25)22(3)12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVAQQICACZATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




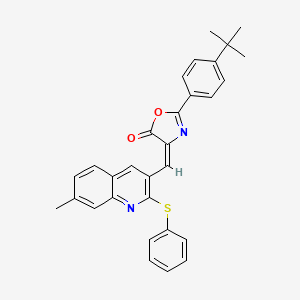
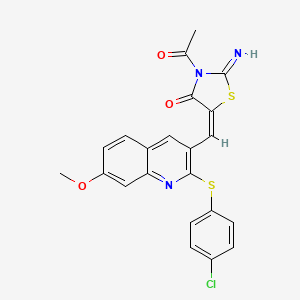
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)

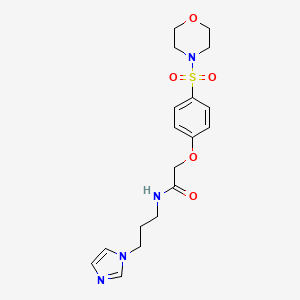
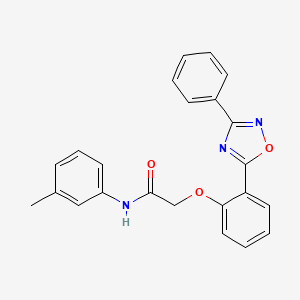
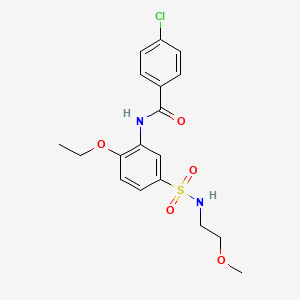
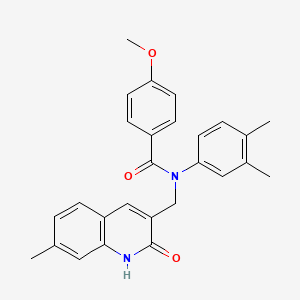

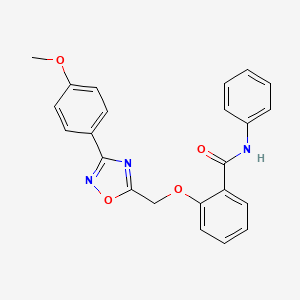
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)